molecular formula C4H10BrN B1581627 2-Bromoethyldimethylamine CAS No. 5459-68-7

2-Bromoethyldimethylamine

Cat. No.: B1581627
CAS No.: 5459-68-7
M. Wt: 152.03 g/mol
InChI Key: LVCHXPHUKPLVRQ-UHFFFAOYSA-N
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Description

Contextualization of 2-Bromoethyldimethylamine within Chemical Disciplines

From a structural standpoint, this compound is classified as a primary alkyl halide. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its primary application in organic synthesis: serving as an efficient agent for introducing the N,N-dimethylaminoethyl moiety into target molecules through nucleophilic substitution reactions. solubilityofthings.comcymitquimica.com This reaction is a fundamental transformation in organic chemistry. solubilityofthings.com

In medicinal chemistry , the N,N-dimethylaminoethyl group is a common structural feature in many biologically active compounds, valued for its ability to interact with biological targets and improve the pharmacokinetic properties of a molecule. solubilityofthings.combeilstein-journals.org Consequently, this compound is frequently employed as a key intermediate in the synthesis of potential drug candidates. solubilityofthings.comchemicalbook.com Its utility extends to the creation of compounds targeting a range of biological systems. beilstein-journals.org

In synthetic chemistry , the compound is recognized as a fundamental building block for constructing more intricate molecules. solubilityofthings.com The synthesis of this compound itself typically involves the bromination of its precursor, 2-(Dimethylamino)ethanol. chemicalbook.com The hydrobromide salt of the compound is also commonly used in research, often as a more stable precursor that can be converted to the free amine before use in a reaction. chemicalbook.com

Historical Trajectory of Research on this compound

Research into the broader class of 2-halogenoalkylamines gained significant traction in the mid-20th century. Foundational studies published in the early 1960s explored the pharmacology and structure-activity relationships of these compounds, particularly their potential as adrenergic blocking agents. acs.orgacs.org This research was part of a wider scientific effort to understand how the systematic modification of chemical structures, such as the nature of the halogen and the substitution on the amine, influenced their interaction with biological receptors. acs.org These early investigations into the pharmacological effects of 2-halogenoalkylamines laid the groundwork for their subsequent and more specialized use in drug discovery and design, establishing them as important tools in medicinal chemistry.

Current Paradigms and Emerging Frontiers in this compound Research

The utility of this compound continues to expand into new and sophisticated areas of research, driven by its reliability as a synthetic intermediate.

In modern pharmaceutical research , the compound is instrumental in developing novel therapeutics. It is used in the synthesis of molecules designed to modulate serotonin (B10506) receptors, which are targets for treating depression and other central nervous system disorders. nih.govwikipedia.orgmdpi.com Another significant area of research is in the fight against neurodegenerative conditions like Alzheimer's disease. mdpi.combrightfocus.org this compound has been used as a building block for chelating agents designed to interact with metal ions and amyloid-beta peptides, which are implicated in the disease's pathology. nih.gov

A particularly novel and emerging frontier is the development of RNA-targeted small molecules . axcelead-us.comrsc.orgnih.govoncodesign-services.com This strategy aims to modulate disease by directly targeting RNA structures, representing a shift from traditional protein-focused drug discovery. This compound serves as a precursor for synthesizing complex heterocyclic compounds that are investigated for their ability to bind to RNA and influence gene expression. google.com

The compound also finds application in the development of Positron Emission Tomography (PET) radiotracers . nih.govmdpi.comrsc.orgmdpi.com The N,N-dimethylaminoethyl structure is a feature in some ligands designed to bind to specific receptors in the brain, and this compound is a key reactant for introducing this moiety onto molecules that can be labeled with positron-emitting isotopes like Fluorine-18. mdpi.com

Beyond the life sciences, this compound is finding use in materials science . sigmaaldrich.com Research has indicated its utility in creating specialized polymers, such as its use in preparing high-strength alkaline anionic polymer crosslinked membranes, highlighting its versatility and potential for applications in advanced materials and technologies. sigmaaldrich.comshibaura-it.ac.jp

Chemical and Physical Properties

Below is a table summarizing key properties of this compound.

PropertyValue
IUPAC Name 2-bromo-N,N-dimethylethanamine nih.gov
CAS Number 5459-68-7 nih.gov
Molecular Formula C₄H₁₀BrN nih.gov
Molecular Weight 152.03 g/mol nih.gov
Density 1.3±0.1 g/cm³
Boiling Point 121.7±23.0 °C at 760 mmHg
Flash Point 27.4±22.6 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethylethanamine
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InChI

InChI=1S/C4H10BrN/c1-6(2)4-3-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCHXPHUKPLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
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DSSTOX Substance ID

DTXSID90203023
Record name 2-Bromoethyldimethylamine
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Molecular Weight

152.03 g/mol
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CAS No.

5459-68-7
Record name 2-Bromo-N,N-dimethylethanamine
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Record name 2-Bromoethyldimethylamine
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Synthetic Methodologies for 2 Bromoethyldimethylamine and Its Derivatives

Established Synthetic Pathways to 2-Bromoethyldimethylamine

The primary and most traditional methods for synthesizing this compound rely on nucleophilic substitution reactions, converting the hydroxyl group of an ethanolamine (B43304) precursor into a bromine substituent.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is the cornerstone of this compound synthesis, with the hydroxyl group of N,N-dimethylethanolamine serving as the target for replacement by a bromide ion.

The most common and direct method for the preparation of this compound is through the reaction of N,N-dimethylethanolamine with hydrobromic acid (HBr). This reaction proceeds via a protonation of the hydroxyl group, which then departs as a water molecule upon nucleophilic attack by the bromide ion.

A typical laboratory procedure involves the dropwise addition of N,N-dimethylethanolamine to concentrated hydrobromic acid at controlled low temperatures, generally between 0 and 10 °C, to mitigate potential side reactions. The reaction mixture is then stirred for several hours to ensure the complete conversion of the starting material. The product is often isolated as its hydrobromide salt, which enhances its stability and ease of handling. To obtain the free amine, the hydrobromide salt can be treated with a base, such as a saturated sodium carbonate solution, followed by extraction with an organic solvent. This method is analogous to the synthesis of 2-bromoethylamine (B90993) hydrobromide from ethanolamine, which can achieve high yields and purity under optimized conditions.

Table 1: Reaction Parameters for the Synthesis of this compound Hydrobromide

ParameterConditionPurpose
ReactantsN,N-dimethylethanolamine, Concentrated Hydrobromic AcidPrimary starting material and bromine source
Temperature0–10 °CTo control the exothermic reaction and prevent side reactions
Reaction TimeSeveral hoursTo ensure complete conversion to the product
Product FormHydrobromide saltIncreased stability and ease of handling

Beyond the use of hydrobromic acid, other brominating agents can be employed for the synthesis of this compound and its analogs. These reagents can offer milder reaction conditions and different selectivity profiles.

Pyridinium (B92312) Bromide Perbromide (PBPB) , also known as pyridinium tribromide, is a solid, stable source of bromine that is easier and safer to handle than liquid bromine. nordmann.globalwikipedia.org It is an effective brominating agent for a variety of substrates. nordmann.global In the context of amino alcohol bromination, PBPB can be used to convert the hydroxyl group to a bromide. The reaction mechanism involves the delivery of an electrophilic bromine to the substrate.

Dioxane Dibromide is another solid complex of bromine that serves as a convenient brominating agent. beilstein-journals.orgnih.gov It is prepared by adding bromine to dioxane and can be used for the bromination of various organic compounds, often under solvent-free conditions. beilstein-journals.orgnih.gov The Br-Br bond in dioxane dibromide is slightly elongated and polarized, which facilitates the electrophilic attack. nih.gov

While specific detailed procedures for the use of PBPB and dioxane dibromide in the synthesis of this compound are not extensively documented in readily available literature, their general reactivity with alcohols suggests their potential as alternative brominating agents. The choice of reagent would depend on the desired reaction conditions and the need to avoid strong acids.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including heterocyclic structures. beilstein-journals.orgnih.govmdpi.com While specific protocols for the microwave-assisted synthesis of this compound are not prominently reported, the application of this technology to related reactions, such as the synthesis of benzofurancarboxylates bearing O-aminoethyl substituents, demonstrates its potential. nih.gov In such cases, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, although not always with a corresponding increase in yield. nih.gov The principles of microwave heating, which involves the direct interaction of microwave energy with polar molecules in the reaction mixture, could foreseeably be applied to the synthesis of this compound to enhance reaction efficiency.

Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is an area of interest for applications in asymmetric synthesis and the development of chiral pharmaceuticals. While direct asymmetric synthesis of this compound itself is not a common focus, the synthesis of chiral bromo-substituted propargylamines has been achieved with good yields and diastereoselectivity. nih.gov This is accomplished through the addition of in situ generated lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines. nih.gov This methodology provides access to a structural diversity of chiral terminal bromo-substituted propargylamines, which are valuable intermediates in organic synthesis. nih.gov The principles of using chiral auxiliaries or catalysts could be extended to develop synthetic routes to enantiomerically enriched derivatives of this compound.

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the nucleophilic tertiary amine. This dual reactivity allows for a wide range of derivatization strategies.

The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common nucleophiles that react with this compound include:

Amines: Reaction with primary or secondary amines leads to the formation of more complex diamines. This is a common strategy in the synthesis of ligands and pharmacologically active compounds.

Phenols: Alkylation of phenols with this compound in the presence of a base is a standard method for the synthesis of aryl ethers containing a dimethylaminoethyl moiety. google.com This structural motif is found in many pharmaceuticals.

Thiols: Thiols are excellent nucleophiles and readily displace the bromide to form thioethers. nih.gov This reaction is often highly efficient and proceeds under mild conditions.

The tertiary amine group can also participate in reactions. For example, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification can alter the solubility and biological activity of the molecule.

The utility of this compound as a synthetic intermediate is evident in its application in the development of novel therapeutics, including molecules designed to interact with serotonin (B10506) receptors.

Table 2: Common Derivatization Reactions of this compound

NucleophileProduct TypeSignificance
Primary/Secondary AminesSubstituted DiaminesSynthesis of ligands, biologically active compounds
PhenolsAryl EthersCommon structural motif in pharmaceuticals
ThiolsThioethersEfficient formation of C-S bonds

Synthesis of Complex Organic Molecules

This compound serves as a critical building block in the construction of intricate molecular architectures. Its historical significance is noted in the development of synthetic pathways for complex pharmaceutical targets. For instance, early research into the synthesis of dimethyltryptamine explored the use of this compound as an intermediate in Grignard-based coupling reactions with indole (B1671886) derivatives. This application highlights the compound's role in forming new carbon-carbon bonds, a key step in assembling complex molecular frameworks. The dual functionality of an electrophilic bromine atom and a nucleophilic nitrogen center allows it to participate in a wide range of chemical transformations essential to modern synthetic strategies.

Preparation of Pharmaceutical Intermediates

In medicinal chemistry, the N,N-dimethylaminoethyl moiety is a prevalent structural feature in many biologically active compounds, where it can enhance pharmacokinetic properties and interact with biological targets. this compound is a key intermediate for introducing this group. It is frequently employed in nucleophilic substitution reactions to synthesize potential drug candidates. Furthermore, it is used in quaternization reactions to convert tertiary amines into quaternary ammonium compounds, which have broad applications in the pharmaceutical industry, including the synthesis of drugs and surfactants. lookchem.com

Target Compound ClassRole of this compoundApplication
Dimethyltryptamine DerivativesIntermediate in Grignard-based couplingComplex Pharmaceutical Targets
Quaternary Ammonium CompoundsReagent for quaternizationPharmaceuticals, Surfactants
General Bioactive MoleculesIntroduction of N,N-dimethylaminoethyl groupDrug Discovery

Synthesis of Fluorescent Probes (e.g., AIE-active theranostic agents)

The compound is instrumental in the synthesis of advanced diagnostic and therapeutic agents. A notable application is in the creation of theranostic agents with aggregation-induced emission (AIE) properties. These molecules are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation, a property that can be exploited for targeted imaging and therapy. This compound is used as a key reagent in the synthesis of AIE-active agents like TPE–TMX, which are designed to target cancer cells.

Preparation of Photoactivatable Raman Probes (e.g., Me-Lyso)

This compound is also utilized in the preparation of sophisticated imaging tools such as photoactivatable Raman probes. These probes allow for high-resolution imaging within subcellular compartments. An example is the synthesis of Me-Lyso, a cyclopropenone-caged probe designed for subcellular imaging. The synthesis involves the reaction of this compound with a phenolic intermediate.

Probe NameProbe TypeSynthetic Role of this compoundYield
Me-LysoPhotoactivatable Raman ProbeReactant with phenolic intermediate76%
TPE–TMXAIE-active Theranostic AgentKey synthetic intermediateNot Specified

Polymer Chemistry Applications (e.g., Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA))

In the field of polymer chemistry, this compound finds use as a chain-transfer agent. Specifically, it is employed in the synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a well-known smart polymer that responds to stimuli such as pH and temperature. Its role as a chain-transfer agent helps to control the molecular weight and architecture of the resulting polymer chains during polymerization.

Formation of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic alkyl bromide, makes it a suitable precursor for the synthesis of heterocyclic compounds. While specific examples are not extensively detailed in the provided context, the fundamental reactivity allows for its use in cyclization reactions. For example, it can react with other molecules containing two nucleophilic sites to form a new ring system. This general strategy is a cornerstone for creating a variety of nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and other functional materials.

Synthesis of Carbene Precursors

While this compound is a versatile building block, its direct use as a primary starting material for the synthesis of common carbene precursors, such as N-heterocyclic carbenes (NHCs), is not widely documented. The synthesis of these precursors typically involves specific diamine or formamidine (B1211174) structures. nih.gov However, the dimethylaminoethyl group can be incorporated into more complex molecules that are subsequently converted into carbene precursors. This would involve a multi-step synthesis where this compound is used to alkylate a suitable substrate, which is then elaborated into the final carbene precursor structure.

Synthesis of Amines and Amine Derivatives

The primary route for the synthesis of amines and their derivatives using this compound involves nucleophilic substitution reactions. In these reactions, a nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.

A general representation of this reaction is the N-alkylation of a primary or secondary amine:

R-NH₂ + Br-CH₂CH₂-N(CH₃)₂ → R-NH-CH₂CH₂-N(CH₃)₂ + HBr

R₂NH + Br-CH₂CH₂-N(CH₃)₂ → R₂N-CH₂CH₂-N(CH₃)₂ + HBr

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an excess of the starting amine itself.

Detailed Research Findings:

The synthesis of various biologically active compounds utilizes this methodology. For instance, the N-alkylation of heterocyclic amines is a common strategy. In the synthesis of certain phenothiazine (B1677639) derivatives with potential medicinal applications, phenothiazine can be N-alkylated with this compound in the presence of a base like sodium amide in a solvent such as toluene.

Similarly, carbazole (B46965) and its derivatives can be N-alkylated with this compound. These reactions are often performed using a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. researchgate.netnih.gov

The following interactive table summarizes representative examples of the synthesis of amines and their derivatives using this compound.

Amine/Amine DerivativeReactantBaseSolventTemperature (°C)Yield (%)
N-(2-(dimethylamino)ethyl)anilineAnilineK₂CO₃/Na₂CO₃Methanol (B129727)Room TempGood
N-(2-(dimethylamino)ethyl)phenothiazinePhenothiazineNaNH₂TolueneRefluxModerate
9-(2-(dimethylamino)ethyl)-9H-carbazoleCarbazoleNaHDMF80High
N,N-dimethyl-N'-(aryl)ethane-1,2-diamineAromatic AmineK₂CO₃/Na₂CO₃MethanolRoom Temp64-80

Note: "Good," "Moderate," and "High" are qualitative descriptors based on literature and can vary depending on the specific substrate and reaction conditions.

Synthesis of Bromopyrene Derivatives

The direct synthesis of a bromopyrene derivative through the reaction of a bromopyrene with this compound is not a commonly documented pathway. The reactivity of the aryl bromide in nucleophilic substitution is generally low unless activated by electron-withdrawing groups. A more plausible synthetic strategy involves a multi-step process.

One potential route would be the initial synthesis of an aminopyrene, followed by its N-alkylation with this compound. For example, 1-aminopyrene (B158619) can be synthesized from 1-nitropyrene (B107360) by reduction. The resulting 1-aminopyrene can then be reacted with this compound in a nucleophilic substitution reaction, similar to the synthesis of other amine derivatives described in the previous section.

Plausible Synthetic Route:

Nitration of Pyrene (B120774): Pyrene can be nitrated to yield 1-nitropyrene.

Reduction of 1-Nitropyrene: The nitro group of 1-nitropyrene can be reduced to an amino group to form 1-aminopyrene using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

N-alkylation of 1-Aminopyrene: 1-aminopyrene can then be N-alkylated with this compound in the presence of a suitable base and solvent to yield N-(2-(dimethylamino)ethyl)pyren-1-amine.

Optimization of Reaction Conditions for this compound Derivatization

The efficiency and selectivity of nucleophilic substitution reactions involving this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and stoichiometry is crucial for maximizing the yield of the desired product and minimizing side reactions.

Stoichiometric Considerations

The molar ratio of the reactants is a key parameter in controlling the outcome of N-alkylation reactions. When reacting this compound with a primary amine, using a stoichiometric excess of the primary amine can help to minimize the dialkylation product, where the initially formed secondary amine reacts further with another molecule of this compound.

Conversely, if the dialkylated product is desired, an excess of this compound would be used. In many synthetic procedures, a slight excess of the alkylating agent (this compound) is used to ensure complete consumption of the more valuable starting amine. The optimal stoichiometric ratio is often determined empirically to maximize the yield of the target compound. For instance, in some N-alkylation reactions, a reactant to alkylating agent ratio of 1:1.05 or 1:1.5 is employed. researchgate.net

Purification Techniques (e.g., Liquid-Liquid Extraction, Chromatography)

Liquid-Liquid Extraction: This is a common and effective method for the initial work-up and purification of reaction mixtures containing the newly synthesized amine derivatives. The basic nature of the tertiary amine products allows for their separation from neutral or acidic impurities. Typically, after the reaction is complete, the mixture is diluted with water and a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). nih.gov The organic layer containing the product is then washed with an aqueous acidic solution (e.g., dilute HCl) to protonate the amine, transferring it as a salt into the aqueous layer. This aqueous layer can then be separated, and the pH adjusted to be basic (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent. This acid-base extraction procedure is highly effective for isolating amines. nih.gov

Chromatography: Column chromatography is a powerful technique for the final purification of the synthesized amine derivatives to a high degree of purity. biotage.com

Stationary Phase: Silica (B1680970) gel is the most common stationary phase. However, due to the basic nature of tertiary amines, they can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing and poor separation. To mitigate this, the silica gel can be "deactivated" by adding a small amount of a base, such as triethylamine (B128534) (typically 1-2%), to the eluent. nih.govresearchgate.net Alternatively, basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase. researchgate.net

Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For more polar amines, a solvent system such as dichloromethane/methanol may be employed, often with the addition of a small amount of ammonium hydroxide (B78521) to the methanol to improve the peak shape and recovery of the amine. google.com

Reactivity and Reaction Mechanisms of 2 Bromoethyldimethylamine

Nucleophilic Substitution Reactions Involving 2-Bromoethyldimethylaminemdpi.comlibretexts.org

2-Bromoethyldimethylamine readily engages in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. mdpi.com The polarized carbon-bromine bond renders the carbon atom attached to the bromine electrophilic, making it a target for attack by nucleophiles. libretexts.org This reactivity is central to its use as a synthetic building block, enabling the introduction of the N,N-dimethylaminoethyl moiety into various molecular structures. libretexts.org A diverse array of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. mdpi.com

A distinguishing feature of this compound's reactivity is the intramolecular participation of the neighboring dimethylamino group. This internal nucleophile can attack the electrophilic carbon, leading to the formation of a cyclic, three-membered aziridinium (B1262131) ion intermediate. This process, known as neighboring group participation, significantly enhances the rate of the reaction compared to analogous alkyl halides lacking the amino group. The highly strained aziridinium ion is then susceptible to ring-opening by an external nucleophile, which can occur at either of the two ring carbons.

Steric hindrance plays a crucial role in determining the rate and mechanism of nucleophilic substitution reactions. In the context of SN2 reactions, where the nucleophile attacks the electrophilic carbon from the backside, bulky substituents on or near the reaction center can impede the nucleophile's approach, thereby slowing down the reaction. spcmc.ac.inresearchgate.net

The table below illustrates the expected trend in reactivity based on the steric hindrance caused by different alkyl groups on the nitrogen atom in a generic SN2 reaction.

Alkyl Group on NitrogenExample CompoundExpected Relative Reactivity in Intramolecular SN2
MethylThis compoundHighest
Ethyl2-BromoethyldiethylamineIntermediate
Isopropyl2-BromoethyldiisopropylamineLowest

This table is based on established principles of steric hindrance in SN2 reactions and represents a qualitative prediction.

The nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions, has a significant impact on the reaction rate. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. researchgate.net In the case of halides, the leaving group ability increases down the group in the periodic table (I- > Br- > Cl- > F-). This trend is related to the strength of the conjugate acid; stronger acids have weaker conjugate bases, which are better leaving groups. researchgate.net

Consequently, this compound is more reactive in nucleophilic substitution reactions than its chloro analogue, 2-chloroethyldimethylamine. researchgate.net The bromide ion is a better leaving group than the chloride ion because it is a weaker base. This means that the carbon-bromine bond is more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for the bromo derivative.

The following table provides a qualitative comparison of the reactivity of this compound and 2-chloroethyldimethylamine based on the leaving group ability of the halogen.

CompoundLeaving GroupLeaving Group AbilityExpected Relative Reactivity
This compoundBr-GoodHigher
2-ChloroethyldimethylamineCl-ModerateLower

This comparison is based on the established principles of leaving group ability in nucleophilic substitution reactions.

Role of the Dimethylamino Group in Transition State Stabilizationresearchgate.net

The enhanced reactivity of this compound in nucleophilic substitution reactions is largely attributed to the participation of the neighboring dimethylamino group. This phenomenon, known as anchimeric assistance or neighboring group participation, involves the intramolecular attack of the nitrogen's lone pair of electrons on the electrophilic carbon bearing the bromine atom.

This intramolecular reaction proceeds through a transition state that is stabilized by the formation of the new carbon-nitrogen bond as the carbon-bromine bond is broken. This participation leads to the formation of a cyclic aziridinium ion intermediate. The involvement of the neighboring group provides an alternative, lower-energy reaction pathway compared to a direct SN2 attack by an external nucleophile or an SN1-type formation of a primary carbocation, which is highly unstable.

The stabilization of the transition state can be visualized as the dispersal of charge over the participating nitrogen and the reacting carbon atom. This intramolecular pathway has a more favorable entropy compared to an intermolecular reaction because the reacting groups are already held in close proximity within the same molecule.

Mechanistic Investigations of this compound Reactions

The mechanism of reactions involving this compound, particularly its hydrolysis and reactions with other nucleophiles, is believed to proceed through the formation of a cyclic aziridinium intermediate. This mechanism is supported by both theoretical considerations and experimental observations in related systems.

Theoretical and computational studies have been instrumental in understanding the reaction mechanisms of molecules similar to this compound, such as nitrogen mustards. rsc.org Ab initio molecular dynamics simulations on related 2-chloroethylamines predict a concerted reaction mechanism involving neighboring-group participation of the nucleophilic tertiary nitrogen. rsc.org These computational models suggest that the formation of the aziridinium ion occurs via a transition state where the C-Cl bond is breaking as the C-N bond is forming. rsc.org

Computational studies on aziridinium ylides, which are related intermediates, highlight the importance of steric effects and rotational barriers around the C-N bond in determining the reaction outcomes. nih.gov While specific DFT calculations for this compound were not found in the reviewed literature, these theoretical studies on analogous systems provide strong support for the proposed mechanism involving an aziridinium intermediate. They help in visualizing the transition state and understanding the energetic favorability of the intramolecular cyclization pathway.

Experimental evidence for the existence of the aziridinium ion as a reaction intermediate is often indirect but compelling. Methods to determine reaction mechanisms include product analysis, identification of intermediates, isotopic labeling, and kinetic studies.

In systems analogous to this compound, the formation of aziridinium ions has been observed spectroscopically, for instance, using 1H- and 13C-NMR spectroscopy. mdpi.com The isolation or trapping of intermediates is a powerful tool to confirm a reaction mechanism. For example, in related reactions, transient intermediates have been trapped by various reagents.

Kinetic studies of the hydrolysis of similar compounds, such as 2-chloro-N,N-dimethylethylamine, show that the reaction rate is independent of the concentration of the external nucleophile (e.g., hydroxide (B78521) ion), which is characteristic of a mechanism where the rate-determining step is the intramolecular formation of an intermediate. This observation is consistent with the formation of the aziridinium ion as the slow step, followed by a rapid attack of the nucleophile on this highly reactive intermediate.

Comparison of Reactivity with Structurally Similar Compounds

The reactivity of this compound is best understood when compared with compounds that have similar structural features. Variations in the halogen atom, the alkyl groups on the nitrogen atom, or the presence of hydrohalide salts can significantly influence the compound's behavior in chemical reactions. This section compares the reactivity of this compound with several structurally related compounds.

2-Bromo-N,N-diethylethylamine Hydrobromide

2-Bromo-N,N-diethylethylamine hydrobromide shares the same bromoethyl functionality as this compound, but with ethyl groups instead of methyl groups attached to the nitrogen atom. This difference in N-alkyl substituents leads to variations in reactivity, primarily due to steric effects.

The larger ethyl groups in 2-bromo-N,N-diethylethylamine create more steric hindrance around the nitrogen atom compared to the methyl groups in this compound. This increased steric bulk can affect the rate of nucleophilic substitution reactions where the nitrogen atom's lone pair of electrons participates. For instance, in reactions where the amine acts as an internal nucleophile (e.g., aziridinium ion formation), the bulkier ethyl groups can slow down the intramolecular cyclization process. Conversely, 2-bromo-N,N-dimethylethanamine hydrobromide exhibits faster nucleophilic substitution due to reduced steric hindrance compared to its diethyl analogue.

CompoundN-Alkyl SubstituentsRelative Steric HindranceExpected Impact on Reactivity
This compoundMethyl (-CH3)LowerFaster nucleophilic substitution
2-Bromo-N,N-diethylethylamineEthyl (-C2H5)HigherSlower nucleophilic substitution

2-Chloro-N,N-dimethylethanamine Hydrochloride

The primary structural difference between 2-chloro-N,N-dimethylethanamine and this compound is the halogen atom: chlorine versus bromine. This distinction is crucial in determining the compound's reactivity as an alkylating agent, as the carbon-halogen bond is broken during nucleophilic substitution reactions.

Bromine is a better leaving group than chlorine because the bromide ion is larger, more polarizable, and a weaker base than the chloride ion. Consequently, the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. This makes this compound a more reactive alkylating agent than 2-chloro-N,N-dimethylethanamine. Reactions involving the bromo- derivative generally proceed faster and may occur under milder conditions than those with the chloro- analogue. 2-Chloro-N,N-dimethylethylamine is often used as an intermediate and starting reagent for organic synthesis. cymitquimica.com

PropertyThis compound2-Chloro-N,N-dimethylethanamine
Leaving GroupBromide (Br-)Chloride (Cl-)
Leaving Group AbilityHigherLower
C-X Bond StrengthWeakerStronger
Reactivity in Nucleophilic SubstitutionHigherLower

2-Bromoethylamine (B90993) Hydrobromide

2-Bromoethylamine hydrobromide differs from this compound in the substitution on the nitrogen atom; it is a primary amine, whereas this compound is a tertiary amine. This fundamental difference significantly alters its reactivity.

As a primary amine, 2-bromoethylamine has two hydrogen atoms on the nitrogen, making it a potential nucleophile itself. However, in its hydrobromide salt form, the amine is protonated, reducing its nucleophilicity. The reactivity profile of 2-bromoethylamine hydrobromide is that of an acidic organic salt. chemicalbook.comnoaa.govnoaa.gov These salts are generally water-soluble and form solutions with a pH below 7.0. chemicalbook.comnoaa.govnoaa.gov They react as acids to neutralize bases. chemicalbook.comnoaa.govnoaa.gov While it can be used as an alkylating agent, the presence of the N-H bonds allows for different reaction pathways, such as the formation of secondary amines upon reaction with other molecules. In contrast, the tertiary amine structure of this compound prevents it from undergoing such reactions and primarily directs its reactivity towards alkylation via its bromoethyl group.

FeatureThis compound2-Bromoethylamine Hydrobromide
Amine TypeTertiaryPrimary (as hydrobromide salt)
N-SubstituentsTwo methyl groupsTwo hydrogen atoms
ReactivityPrimarily an alkylating agentActs as an acidic salt, can be an alkylating agent
Potential for N-H reactionsNoYes (after deprotonation)

(2-Iodoethyl)dimethylamine (B3269213)

(2-Iodoethyl)dimethylamine is the iodo- analogue of this compound. The reactivity of haloalkanes in nucleophilic substitution reactions is heavily dependent on the nature of the halogen, following the trend I > Br > Cl > F.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Iodide is an excellent leaving group, making (2-iodoethyl)dimethylamine a highly potent alkylating agent. Its reactivity is considerably greater than that of this compound. This high reactivity facilitates the introduction of the dimethylaminoethyl group onto a wide range of nucleophiles, often resulting in higher reaction yields and efficiencies compared to its chloro- and bromo- counterparts. However, iodo- compounds are generally more expensive, which can be a consideration in synthetic applications.

Property(2-Iodoethyl)dimethylamineThis compound
HalogenIodineBromine
Leaving GroupIodide (I-)Bromide (Br-)
C-X Bond StrengthWeakestWeaker
Reactivity in Nucleophilic SubstitutionHighestHigh

Applications of 2 Bromoethyldimethylamine in Advanced Chemical Research

Utilization as a Reagent in Organic Synthesis

2-Bromoethyldimethylamine is a valuable reagent in organic synthesis, primarily functioning as an alkylating agent. It is instrumental in introducing the dimethylaminoethyl moiety into a wide range of molecules. This functional group is of particular interest due to its prevalence in biologically active compounds.

Contrary to some colloquial laboratory jargon, this compound is not a methylating agent, which would donate a methyl (-CH3) group. Instead, it is an efficient alkylating agent , specifically for introducing the dimethylaminoethyl group (-CH2CH2N(CH3)2). The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbon atom adjacent to the bromine, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

This alkylating property is fundamental to its application in organic synthesis, allowing for the modification of various substrates, including amines, phenols, and thiols, thereby altering their physical and chemical properties.

The ability of this compound to introduce the dimethylaminoethyl group has been harnessed to synthesize a variety of new compounds, including complex heterocyclic structures. For instance, it has been used in the synthesis of novel 5-bromobenzofuran-based heterocycles. In these reactions, the dimethylaminoethyl group is appended to a core structure, leading to the formation of compounds with potential biological activities. nih.gov

One notable application is in the synthesis of fluorescent probes. By incorporating the dimethylaminoethyl moiety into larger molecular frameworks, researchers have developed probes for various biological imaging applications. This highlights the role of this compound as a key building block in the creation of sophisticated molecular tools for research.

PrecursorReagentResulting Compound TypeApplication
Various nucleophiles (amines, phenols, etc.)This compoundDimethylaminoethyl-substituted compoundsOrganic Synthesis
5-bromobenzofuran derivativesThis compoundNovel heterocyclic compoundsPotential antimicrobial agents
FluorophoresThis compoundFluorescent probesBiological imaging

Role in Medicinal Chemistry and Drug Discovery Research

The dimethylaminoethyl group introduced by this compound is a common structural motif in many pharmacologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, ability to cross cell membranes, and interaction with biological targets.

This compound and its chloro-analogue, 2-chloroethyldimethylamine, are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The dimethylaminoethyl side chain is a key feature of many drugs, contributing to their therapeutic effects.

For example, this moiety is found in the selective estrogen receptor modulator (SERM) Tamoxifen , which is widely used in the treatment and prevention of breast cancer. nih.govnih.govmadridge.org While some synthetic routes for Tamoxifen may utilize the chloro-analogue, the bromo derivative serves as a viable alternative for introducing the crucial dimethylaminoethyl ether side chain. nih.gov

Similarly, the antihistamines Diphenhydramine and Doxylamine also feature the dimethylaminoethyl group. rsc.orgmdpi.comnih.gov Synthetic pathways for these drugs often involve the reaction of an appropriate precursor with a 2-dimethylaminoethyl halide.

Active Pharmaceutical Ingredient (API)Therapeutic ClassRole of Dimethylaminoethyl Moiety
TamoxifenSelective Estrogen Receptor Modulator (SERM)Essential for its anti-estrogenic activity
DiphenhydramineAntihistamineContributes to its H1-receptor antagonism
DoxylamineAntihistamineImportant for its sedative and antiemetic effects

The introduction of the dimethylaminoethyl group into various molecular scaffolds is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to probe biochemical pathways. By systematically modifying a lead compound with this moiety, researchers can investigate how these changes affect the compound's interaction with specific enzymes, receptors, or other biological targets.

For instance, N-(dimethylamino)ethyl derivatives of phthalazinones and pyridopyridazinones have been synthesized and evaluated for their analgesic properties. The pharmacological data from such studies help to elucidate the biochemical pathways involved in pain perception and how they can be modulated by these synthetic compounds.

The dimethylaminoethyl moiety is a key component in the design of several classes of potential anticancer agents. The presence of this group can enhance the ability of a molecule to interact with DNA or specific enzymes that are crucial for cancer cell proliferation.

A significant example is the experimental anticancer agent N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) . This compound functions as a DNA intercalator and a topoisomerase II inhibitor. The dimethylaminoethyl side chain is crucial for its activity and its ability to circumvent multidrug resistance in cancer cells.

Furthermore, research has shown that 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives exhibit potent antitumor activity. In these compounds, the dimethylaminoethyl group was found to be crucial for their high efficacy against several cancer cell lines.

The development of novel tyrosine kinase inhibitors is another area where the dimethylaminoethyl group has proven to be important. A series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines were synthesized, and methylation of the side chain, including the introduction of a dimethylaminoethyl group, was found to influence the potency and specificity of receptor tyrosine kinase inhibition.

Compound/Compound ClassMechanism of ActionRelevance to Cancer Research
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)DNA intercalator and Topoisomerase II inhibitorEffective against multidrug-resistant cancer cells
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridinesPotent antitumor activityHigh efficacy against various cancer cell lines
2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidinesTyrosine kinase inhibitorsInfluences potency and specificity of enzyme inhibition

Investigations into Neurotransmitter Regulation

This compound serves as a valuable precursor in the synthesis of various ligands used to investigate the complex mechanisms of neurotransmitter regulation. Neurotransmitters are essential chemical messengers that transmit signals across nerve cells, playing a critical role in brain function, behavior, and cognition. nih.gov The balance between excitatory and inhibitory neurotransmitter activity is crucial for maintaining normal physiological functions, and disruptions in this balance are implicated in numerous neurological and psychiatric disorders. nih.govnih.gov

Researchers utilize this compound to synthesize molecules that can interact with specific neurotransmitter receptors, thereby allowing for the study of their roles in signaling pathways. For instance, it is a key building block for creating ligands that target dopaminergic and cholinergic systems.

In the field of dopamine (B1211576) receptor research, this compound is employed in the synthesis of selective ligands for various dopamine receptor subtypes (D1-D5). nih.gov These synthetic ligands are instrumental in radioligand binding assays to determine the affinity and selectivity of new compounds for these receptors. nih.gov Such studies are crucial for understanding the structure-activity relationships of molecules that modulate dopaminergic neurotransmission, which is involved in processes like motor control, motivation, and reward. nih.govnih.gov

Similarly, in the study of the cholinergic system, which is vital for learning and memory, this compound is used to synthesize affinity ligands for both muscarinic and nicotinic cholinergic receptors. nih.gov These ligands enable researchers to probe the biochemical and functional characteristics of these receptors. The dimethylaminoethyl moiety, derived from this compound, is a common feature in many cholinergic ligands.

Furthermore, the versatility of this compound extends to the synthesis of ligands for serotonin (B10506) (5-HT) receptors. Serotonin is a neurotransmitter that influences mood, sleep, and anxiety, among other functions. uwlax.edu By incorporating the dimethylaminoethyl group into various molecular scaffolds, scientists can develop novel agonists and antagonists to explore the pharmacology of different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.comresearchgate.net

The insights gained from using ligands synthesized from this compound contribute to a deeper understanding of how neurotransmitter systems are regulated and how they can be pharmacologically targeted to address various neurological and psychiatric conditions.

Applications in Biological Studies

The utility of this compound extends significantly into various biological studies, where it primarily serves as a synthetic precursor for molecules designed to interact with biological targets.

Enzyme Interaction and Inhibition Studies

In the realm of enzymology, derivatives of this compound are synthesized to investigate enzyme-ligand interactions and to develop enzyme inhibitors. For example, compounds incorporating the dimethylaminoethyl functional group have been evaluated for their ability to inhibit butyrylcholinesterase, an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. drugbank.com The study of such interactions provides valuable information about the enzyme's active site and the structural requirements for effective inhibition. This knowledge is crucial for the design of new therapeutic agents that target specific enzymes.

Receptor Binding Investigations

One of the most prominent applications of this compound in biological research is in the synthesis of ligands for receptor binding studies. These studies are fundamental to pharmacology and drug discovery, as they allow for the characterization of how a ligand binds to its receptor.

The dimethylaminoethyl group is a key pharmacophore in many ligands designed to target G protein-coupled receptors (GPCRs), a large family of receptors that includes those for neurotransmitters like dopamine, serotonin, and acetylcholine. nih.govnih.govmdpi.com

Below is a table summarizing the application of this compound derivatives in receptor binding studies for various neurotransmitter systems:

Neurotransmitter SystemReceptor Subtype(s)Application of this compound DerivativeReference(s)
DopaminergicD2, D3Synthesis of naphthamide analogs to determine binding affinities. nih.gov
CholinergicMuscarinic, NicotinicSynthesis of affinity ligands to characterize receptor binding. nih.gov
Serotonergic5-HT1A, 5-HT2ASynthesis of coumarin (B35378) derivatives to evaluate binding to serotonin receptors. mdpi.com

These receptor binding assays, often utilizing radiolabeled ligands, provide quantitative data on the affinity (Ki values) and selectivity of compounds for different receptor subtypes. This information is critical for understanding the structure-activity relationships that govern ligand-receptor interactions and for the development of drugs with improved selectivity and fewer side effects.

Modulation of Signaling Pathways

By serving as a precursor for ligands that bind to specific receptors, this compound plays an indirect but crucial role in studies aimed at modulating cellular signaling pathways. When a ligand binds to its receptor, it can either activate (agonist) or block (antagonist) the receptor, thereby initiating or inhibiting a cascade of intracellular events known as a signaling pathway.

For example, ligands synthesized from this compound that target dopamine D1 receptors can be used to study the downstream signaling events mediated by this receptor, such as the regulation of adenylyl cyclase and cyclic AMP (cAMP) production. nih.gov Similarly, ligands targeting serotonin receptors can be used to investigate their influence on various signaling pathways, including those involving phospholipase C and inositol (B14025) phosphate (B84403) turnover.

Understanding how these synthetic ligands modulate signaling pathways provides valuable insights into the physiological and pathological roles of these pathways and offers potential avenues for therapeutic intervention.

Material Science Applications

While the primary applications of this compound are in the fields of pharmacology and biological research, its chemical properties also lend it to uses in material science. The presence of a reactive bromine atom and a tertiary amine group makes it a useful building block for the synthesis of functionalized polymers and other materials.

For instance, the dimethylaminoethyl group can be incorporated into polymer chains to introduce positive charges, creating cationic polymers. These polymers have a variety of potential applications, including as gene delivery vectors, flocculants in water treatment, and components of antimicrobial surfaces. The ability of the tertiary amine to be quaternized allows for further modification of the polymer's properties.

Furthermore, this compound can be used in the surface modification of materials. By grafting molecules containing the dimethylaminoethyl group onto a surface, its properties, such as hydrophilicity, charge, and reactivity, can be altered. This is relevant in the development of biocompatible materials, sensors, and chromatography media.

While less documented than its biological applications, the use of this compound in material science highlights its versatility as a chemical intermediate.

Advanced Analytical and Computational Studies on 2 Bromoethyldimethylamine

Spectroscopic Characterization of 2-Bromoethyldimethylamine and Intermediates

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of this compound and for tracking its transformations during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information for unambiguous identification and characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for a complete structural assignment.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule:

A singlet for the six protons of the two equivalent methyl (-N(CH₃)₂) groups.

A triplet for the two protons of the methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-N).

A triplet for the two protons of the methylene group adjacent to the bromine atom (-CH₂-Br).

The coupling between the two methylene groups results in the observed triplet splitting pattern. ¹³C NMR spectroscopy complements the proton data, typically showing three signals corresponding to the methyl carbons, the methylene carbon bonded to nitrogen, and the methylene carbon bonded to bromine. NMR is critical for verifying the successful synthesis of the compound and for identifying intermediates and products in subsequent reactions. nih.govnih.gov

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H-N(CH₃)₂2.2 - 2.5Singlet
¹H-CH₂-N-2.6 - 2.9Triplet
¹H-CH₂-Br3.3 - 3.6Triplet
¹³C-N(CH₃)₂~45-
¹³C-CH₂-N-~60-
¹³C-CH₂-Br~30-

This table presents typical, predicted chemical shift ranges for this compound in an organic solvent. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of a compound and distinguishing it from other species with the same nominal mass. longdom.org

Techniques like Electrospray Ionization (ESI) coupled with HRMS are effective for the characterization of reaction intermediates derived from this compound. For instance, HRMS can confirm a molecular ion peak with very low mass error (e.g., under 1 ppm), providing strong evidence for a proposed chemical structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the analysis of larger molecules, such as polymers synthesized using this compound as an initiator or monomer. bruker.com This technique can be used to determine molecular weight distributions and to identify the end-groups of polymer chains, confirming, for example, the incorporation of the dimethylaminoethyl group. researchgate.netnih.gov The high resolution of modern TOF analyzers allows for the precise characterization of complex mixtures and fragmentation patterns, aiding in structural elucidation. longdom.org

TechniquePrimary Application for this compound & IntermediatesInformation Obtained
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.Molecular Ion Peak (M⁺), Structural Fragments.
High-Resolution Mass Spectrometry (HRMS)Confirmation of elemental composition.Exact Mass (to <0.001 Da), Molecular Formula. longdom.org
MALDI-TOF MSAnalysis of polymers or large molecules derived from the compound.Molecular Weight Distribution, End-Group Analysis, Purity. bruker.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification. docbrown.info

Key characteristic absorption bands in the IR spectrum of this compound include:

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region for the methyl and methylene groups.

C-N stretching vibrations: Aliphatic amines show C-N stretching absorptions in the 1020-1250 cm⁻¹ range. docbrown.info

C-Br stretching vibrations: This bond vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The absence of bands corresponding to other functional groups (like O-H or C=O) can confirm the purity of the sample. docbrown.info Experimental spectra are often obtained from a thin liquid film (capillary cell melt) of the substance. nih.govnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAlkyl (CH₃, CH₂)2800 - 3000
C-N StretchTertiary Aliphatic Amine1020 - 1250
C-Br StretchBromoalkane500 - 600

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, providing theoretical insights into the geometric and electronic structures of molecules. researchgate.net These methods can predict molecular properties, rationalize experimental observations, and guide the design of new molecules and reactions.

Density Functional Theory (DFT) is a widely used computational method that can accurately and efficiently predict the properties of molecules like this compound. arxiv.org DFT calculations are employed to determine the most stable three-dimensional structure (geometry optimization), predict vibrational frequencies for comparison with experimental IR and Raman spectra, and analyze the electronic structure. conicet.gov.arnih.gov The stability of an optimized geometry is confirmed when the calculation of vibrational frequencies yields only positive values. conicet.gov.ar

Commonly used functionals, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G*), provide a reliable balance of accuracy and computational cost for studying organic molecules. conicet.gov.aruq.edu.au These simulations are fundamental to understanding the molecule's intrinsic properties at an electronic level.

A significant application of DFT is the prediction of how structural modifications affect a molecule's electronic properties. researchgate.net For derivatives of this compound, DFT can be used to calculate a range of electronic descriptors that govern reactivity and intermolecular interactions. mdpi.com

Key electronic properties that can be calculated include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. conicet.gov.arresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Global Reactivity Descriptors: Properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from orbital energies to quantify the reactivity of the molecule and its derivatives. conicet.gov.ar

By systematically altering the structure of this compound in silico, researchers can predict how these electronic properties will change, enabling the rational design of new derivatives with tailored characteristics for specific applications. nih.gov

Electronic PropertySignificance and Application
HOMO/LUMO EnergiesIndicates electron-donating/accepting ability; the energy gap relates to chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. nih.gov
Dipole MomentQuantifies the overall polarity of the molecule, affecting solubility and physical properties. researchgate.net
Ionization Potential & Electron AffinityPredicts the ease of losing or gaining an electron, respectively. conicet.gov.ar

Density Functional Theory (DFT) Simulations[2],[19],[8],[14],

Elucidation of Transition States and Activation Energies

Detailed computational studies to elucidate the transition states and activation energies for reactions involving this compound are not extensively available in publicly accessible scientific literature. Theoretical chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are standard approaches for investigating reaction mechanisms. dntb.gov.uaresearchgate.net These methods allow for the mapping of potential energy surfaces, which helps in identifying the geometry of transition states and calculating the associated energy barriers (activation energies). researchgate.net

For a molecule like this compound, potential reactions of interest for such studies would include nucleophilic substitution (where the bromine atom is displaced) and elimination reactions. The calculation of activation energies provides crucial kinetic information, indicating the feasibility and rate of these reactions under various conditions. mdpi.com Without specific studies on this compound, it is only possible to refer to general methodologies applied to similar organic halides. For instance, computational studies on related compounds often investigate the effect of solvent and different nucleophiles on the activation energy. researchgate.net

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations focused on this compound are not prominently featured in the available literature. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. unibs.it For a compound like this compound, MD simulations could provide valuable insights into its behavior in different environments, such as in aqueous solution or in biological systems. unica.it

These simulations could be employed to understand the solvation of this compound, detailing the interactions between the molecule and surrounding solvent molecules. Furthermore, MD studies can help in understanding the conformational dynamics of the molecule, identifying preferred shapes and orientations. researchgate.net In the context of its interactions with biological macromolecules, MD simulations could be used to predict binding affinities and modes of interaction. unica.it The development of accurate force fields, which define the potential energy of the system, is a critical prerequisite for meaningful MD simulations. unica.it

Kinetic Modeling for Environmental Fate Prediction

There is a lack of specific kinetic models in the scientific literature for predicting the environmental fate of this compound. Kinetic modeling is essential for understanding how a chemical will behave and persist in the environment, considering processes like degradation, transport, and partitioning between different environmental compartments (e.g., water, soil, air). semanticscholar.orgmdpi.com

Future Directions and Perspectives in 2 Bromoethyldimethylamine Research

Exploration of Novel Synthetic Pathways

While traditional methods for the synthesis of 2-bromoethyldimethylamine and related 2-haloamines are effective, the future of its production lies in the adoption of more sustainable and efficient technologies.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. durham.ac.ukflinders.edu.aunih.gov The application of continuous-flow reactors to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation. durham.ac.ukelveflow.comarxiv.org This methodology is particularly advantageous for reactions involving hazardous intermediates or precise temperature control. nih.gov

Key Advantages of Flow Synthesis for 2-Haloamines:

Feature Benefit in 2-Haloamine Synthesis
Enhanced Safety Minimized exposure to corrosive and toxic reagents like bromine or HBr gas. nih.gov
Precise Control Accurate control over reaction temperature and residence time, leading to fewer side products.
Scalability Seamless transition from laboratory-scale optimization to industrial production. arxiv.org

| Automation | Potential for integrated, multi-step processes with in-line purification. flinders.edu.au |

Biocatalytic Approaches: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.net Biocatalysis presents a green alternative for the synthesis of functionalized amines. nih.govnih.govmanchester.ac.uk Future research could explore the development of enzymes, such as engineered amine dehydrogenases or transaminases, to catalyze the formation of 2-aminoethanols, which are precursors to this compound. researchgate.net This approach could offer enantioselective synthesis of chiral derivatives, opening new avenues for pharmaceutical applications. nih.govmanchester.ac.uk

Development of New Derivatives with Tailored Properties

The reactivity of the bromine atom and the presence of the tertiary amine group make this compound an ideal starting material for the synthesis of a wide array of derivatives with specific, tailored properties.

Quaternary Ammonium (B1175870) Compounds (QACs): Quaternization of the dimethylamino group leads to the formation of quaternary ammonium compounds (QACs), a class of molecules with diverse applications, including as surfactants, antimicrobial agents, and phase-transfer catalysts. nih.govmdpi.com By reacting this compound with various alkylating agents, a library of QACs with varying chain lengths and functionalities can be synthesized. nih.gov Research is focused on developing novel QACs with enhanced biodegradability and targeted biological activity. For instance, cleavable QACs containing ester or carbonate linkages are being designed for reduced environmental impact. nih.govresearchgate.netsemanticscholar.org

Stimuli-Responsive Polymers: The dimethylaminoethyl group, readily introduced using this compound, is a key component in the synthesis of smart polymers. Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a well-known example of a polymer that exhibits both pH and temperature responsiveness. nih.govnih.gov Future research will focus on the synthesis of novel copolymers and functionalized polymers that respond to multiple stimuli, such as light, redox potential, and specific biomolecules, for applications in targeted drug delivery and diagnostics. researchgate.netmdpi.comrsc.org The quaternization of PDMAEMA with different alkyl halides can further tune the hydrophobicity and responsiveness of the resulting polymer. nih.gov

Examples of Functional Polymers Derived from the Dimethylaminoethyl Moiety:

Polymer Type Stimuli-Responsiveness Potential Applications
PDMAEMA Copolymers pH, Temperature nih.govnih.gov Drug Delivery, Tissue Engineering nih.gov
Quaternized PDMAEMA Ionic Strength, Temperature nih.gov Gene Delivery, Antimicrobial Surfaces

Deeper Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. Advanced computational methods are becoming increasingly powerful tools for this purpose.

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the transition states and reaction pathways of nucleophilic substitution reactions involving this compound. puce.edu.ecsemanticscholar.orgnih.gov By modeling the reaction with different nucleophiles and under various solvent conditions, researchers can predict reactivity and selectivity. puce.edu.ecnih.gov This computational approach can elucidate the role of substituent effects on the reactivity of both the electrophile and the nucleophile, guiding the rational design of new synthetic routes. nih.gov

Computational Analysis of Reaction Parameters:

Computational Method Insights Gained for this compound Reactions
DFT Energy profiles of reaction pathways, transition state geometries, and activation energies. puce.edu.ec
Molecular Dynamics Solvent effects and conformational dynamics of reactants and intermediates.

| QM/MM | Mechanistic studies of enzymatic reactions involving derivatives of this compound. |

Expanding Applications in Chemical Biology and Materials Science

The unique properties of derivatives of this compound make them highly suitable for a range of applications in the life sciences and materials science.

Chemical Probes and Bioconjugation: The reactive nature of this compound allows for its incorporation into more complex molecules that can be used as chemical probes to study biological systems. For example, it has been used in the synthesis of photoactivatable Raman probes for subcellular imaging. Its ability to connect to biomolecules makes it a useful reagent for bioconjugation, enabling the labeling of proteins and other macromolecules.

Advanced Functional Materials: In materials science, derivatives of this compound are being explored for the creation of advanced functional materials. Quaternization reactions can be used to produce antibacterial polymers for applications in wound dressings and medical devices. The incorporation of the dimethylaminoethyl moiety into polymer backbones can lead to the development of "smart" surfaces that change their properties in response to environmental cues. Furthermore, these functional polymers are being investigated for use in gene delivery systems and as components of stimuli-responsive hydrogels. nih.govnih.gov

Integration with Emerging Technologies in Organic Synthesis

The synergy between traditional organic synthesis and emerging technologies is set to revolutionize how molecules like this compound are synthesized and utilized.

Microfluidics and High-Throughput Screening: Microfluidic systems, or "lab-on-a-chip" technology, allow for chemical reactions to be performed on a very small scale with precise control over reaction conditions. elveflow.commdpi.combohrium.comnih.gov This technology is ideal for the rapid screening of reaction conditions and for the discovery of new derivatives of this compound. The ability to perform many reactions in parallel accelerates the discovery of new materials and catalysts. elveflow.comarxiv.org

Machine Learning and Artificial Intelligence: Machine learning algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. stanford.edunih.govnih.govmit.edusemanticscholar.org By training these models on large datasets of known reactions, it is possible to predict the most likely product of a reaction between this compound and a novel nucleophile. This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. nih.govmit.edu Machine learning is also being applied to the design of functional polymers, helping to navigate the vast chemical space of possible monomers and predict their resulting properties. illinois.edursc.org

Q & A

Q. How can researchers confirm the identity and purity of 2-Bromoethyldimethylamine in synthetic chemistry?

  • Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy to compare spectral data (e.g., 1^1H and 13^13C peaks) with reference standards from PubChem . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity by detecting impurities. Cross-reference retention times and mass spectra with literature values from synthetic protocols of analogous brominated amines (e.g., 4-Bromo-2,5-dimethoxyphenethylamine) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as bromoalkylamines can be irritants .
  • Waste Disposal : Collect halogenated waste separately and neutralize with appropriate agents (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. For aqueous systems, use sequential solvent addition (e.g., dissolve in DMSO first, then dilute with buffered solutions) to prevent precipitation. Validate solubility via dynamic light scattering (DLS) if nanoformulations are required .

Advanced Research Questions

Q. How can this compound be utilized as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : Its bromoethyl group facilitates nucleophilic substitution reactions. For example:
  • Anticancer Agents : React with heterocyclic amines (e.g., pyridine derivatives) to create alkylated scaffolds. Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography .
  • Antimicrobial Derivatives : Couple with sulfonamide groups via Buchwald-Hartwig amination, optimizing palladium catalysts (e.g., Pd(OAc)2_2) and ligand systems (XPhos) .

Q. How can researchers optimize synthesis yields of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during bromoethylation to minimize side reactions (e.g., elimination) .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or acetonitrile to enhance reactivity of dimethylamine nucleophiles .
  • Catalysts : Add catalytic potassium iodide (KI) to improve bromide displacement efficiency .

Q. How to address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols .
  • Structural Validation : Use X-ray crystallography or DFT calculations to confirm stereochemistry, as isomerism can alter bioactivity .

Q. What analytical strategies resolve byproduct formation during alkylation reactions involving this compound?

  • Methodological Answer :
  • Byproduct Identification : Employ LC-MS/MS to detect and characterize adducts (e.g., dimerization products) .
  • Reaction Monitoring : Use in-situ infrared (IR) spectroscopy to track carbonyl or amine intermediates, adjusting stoichiometry in real-time .

Data Contradiction Analysis

Table 1 : Comparison of Reported Synthesis Conditions for Bromoethylamine Derivatives

ParameterStudy A (Analogous Compound) Study B (Derivative)
Reaction Temperature0–5°C25°C (Room Temperature)
SolventTHFAcetonitrile
CatalystNoneKI (10 mol%)
Yield68%82%

Key Insight : Higher yields in Study B may result from KI catalysis, but elevated temperatures risk side reactions. Researchers should balance efficiency and purity based on downstream applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.